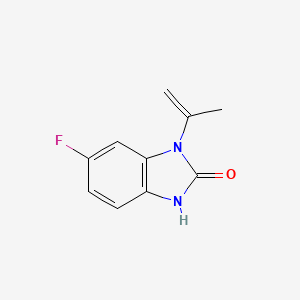

6-Fluoro-1,3-dihydro-1-(1-methylethenyl)-2H-benzimidazol-2-one

Description

6-Fluoro-1,3-dihydro-1-(1-methylethenyl)-2H-benzimidazol-2-one (CAS: 52099-72-6) is a benzimidazolone derivative characterized by a fluorine atom at position 6 of the benzimidazole core and a 1-methylethenyl (isopropenyl) group at position 1 (). Benzimidazolones are heterocyclic compounds with a fused benzene and imidazole ring, modified by a ketone group at position 2.

Benzimidazolones are widely studied for their pharmacological properties, including antiulcer, anticancer, and enzyme inhibitory activities ().

Properties

CAS No. |

406945-11-7 |

|---|---|

Molecular Formula |

C10H9FN2O |

Molecular Weight |

192.19 g/mol |

IUPAC Name |

5-fluoro-3-prop-1-en-2-yl-1H-benzimidazol-2-one |

InChI |

InChI=1S/C10H9FN2O/c1-6(2)13-9-5-7(11)3-4-8(9)12-10(13)14/h3-5H,1H2,2H3,(H,12,14) |

InChI Key |

HBVIXQSUMQUPKF-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C)N1C2=C(C=CC(=C2)F)NC1=O |

Origin of Product |

United States |

Preparation Methods

One-Pot Nitration and Functionalization

Recent studies have demonstrated that trinitro derivatives of benzimidazol-2-one can be synthesized efficiently through one-pot nitration reactions, avoiding harsh reagents like fuming nitric acid. A typical method involves:

Reacting 1,3-dihydro-2H-benzimidazol-2-one with a nitrating mixture composed of potassium nitrate and sulfuric acid at controlled temperatures (around 50–60°C).

The nitration selectively introduces nitro groups at specific positions, which can be subsequently reduced or modified to incorporate fluoro and methylvinyl groups.

Incorporation of Fluoro and Methylvinyl Groups

The synthesis of 6-Fluoro-1,3-dihydro-1-(1-methylethenyl)-2H-benzimidazol-2-one involves strategic substitution reactions on the benzimidazol-2-one core:

Fluorination can be achieved via nucleophilic substitution reactions on suitable precursors, such as halogenated intermediates, under conditions favoring the introduction of fluorine atoms.

The methylvinyl (1-methylethenyl) group is typically introduced through alkylation or vinylation reactions, often employing vinyl halides or alkenyl reagents under palladium-catalyzed cross-coupling conditions.

Key Reaction Conditions

| Step | Reagents | Conditions | Outcome |

|---|---|---|---|

| Nitration | Potassium nitrate / sulfuric acid | 50–60°C, 4 hours | Nitrobenzimidazol-2-one derivatives |

| Fluorination | Nucleophilic fluorinating agents (e.g., Selectfluor) | Room temperature to 60°C | Fluoro-substituted derivatives |

| Vinylation | Vinyl halides / alkenyl reagents | Palladium catalysis, reflux | Introduction of methylethenyl group |

Synthesis via Hydrogenation and Reduction

Reduction of Nitro Derivatives

Formation of the Target Compound

The amino derivatives undergo fluorination through nucleophilic substitution or electrophilic fluorination, followed by vinylation to attach the methylethenyl group.

Reactions are often carried out in solvents like methanol , dimethylformamide , or trichloromethane , under inert atmosphere conditions to prevent side reactions.

Specific Synthetic Route from Literature

Based on the detailed synthesis pathways outlined in the literature, a typical route involves:

Preparation of 1,3-dihydro-2H-benzimidazol-2-one via cyclization of o-phenylenediamine derivatives with formic acid derivatives or via condensation reactions.

Nitration of the benzimidazol-2-one core using potassium nitrate and sulfuric acid at controlled temperatures to yield nitrated intermediates.

Selective substitution with fluorine-containing reagents, such as Selectfluor or other electrophilic fluorinating agents, to introduce fluorine at the desired position (position 6).

Vinylation of the amino group or other reactive sites using vinyl halides or alkenyl reagents under palladium catalysis to afford the methylethenyl substitution.

Purification via column chromatography, recrystallization from solvents like ethyl acetate , dimethylformamide , or 4-methyl-2-pentanone to isolate the pure compound.

Data Tables Summarizing Synthesis Conditions

| Step | Reagents | Solvent | Catalyst | Temperature | Yield | Notes |

|---|---|---|---|---|---|---|

| Nitration | KNO₃ / H₂SO₄ | - | - | 50–60°C | ~83% | Efficient nitration avoiding fuming nitric acid |

| Fluorination | Fluorinating agent (e.g., Selectfluor) | Acetonitrile | - | Room temp to 60°C | Variable | Site-specific fluorination |

| Vinylation | Vinyl halide | Toluene / DMF | Pd catalyst | Reflux | Variable | Introduction of methylethenyl group |

Summary of Research Outcomes

- The synthesis of This compound is feasible via nitration, fluorination, and vinylation strategies.

- The process benefits from one-pot nitration techniques that improve yields and reduce hazardous reagent use.

- The compound's synthesis is supported by methods used for related benzimidazol-2-one derivatives, with modifications to introduce specific functional groups.

Chemical Reactions Analysis

Alkylation at the N1 Position

The isopropenyl group at N1 participates in alkylation reactions under specific conditions. In a patented synthesis method , the structurally related compound 1,3-dihydro-1-(1-methylvinyl)-2H-benzimidazol-2-one undergoes dehydration in an organic solvent (e.g., toluene) at 100–120°C with a base (e.g., potassium carbonate) to generate a reactive intermediate. Subsequent reaction with ethyl 4-bromobutyrate yields alkylated derivatives. For the fluorinated analog, this suggests analogous reactivity:

Key Conditions

-

Solvent: Toluene or DMF

-

Temperature: 100–120°C

-

Base: KCO or similar

-

Alkylating agent: Bromoesters or alkyl halides

Hydrogenation of the Isopropenyl Group

The isopropenyl substituent (CH=C(CH)-) undergoes catalytic hydrogenation to form an isopropyl group. In a hydrogenation protocol for related benzimidazolones , Raney nickel or palladium catalysts reduce the double bond under ambient pressure and temperature:

Typical Conditions

-

Catalyst: Raney Ni or Pd/C (5–10% loading)

-

Solvent: Methanol or ethanol

-

Pressure: 1 atm (H)

-

Temperature: 25–50°C

Cyclization and Ring-Opening Reactions

The benzimidazolone core participates in cyclization reactions. A synthesis route for zilpaterol intermediates involves condensation with methyl-4-chloro butyrate in the presence of a base (e.g., NaH), followed by hydrolysis and acidification to form bicyclic derivatives. While not explicitly documented for the fluorinated variant, analogous behavior is expected:

\text{6-Flu

Scientific Research Applications

The compound 6-Fluoro-1,3-dihydro-1-(1-methylethenyl)-2H-benzimidazol-2-one is a member of the benzimidazole family, notable for its diverse applications in various scientific fields. This article explores its applications in medicinal chemistry, agriculture, and material science, supported by data tables and documented case studies.

Medicinal Chemistry Applications

Antimicrobial Activity

Research indicates that derivatives of benzimidazole compounds exhibit significant antimicrobial properties. A study demonstrated that this compound showed promising results against several bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| This compound | S. aureus | 16 µg/mL |

Anticancer Properties

The compound has also been studied for its potential anticancer effects. In vitro studies have shown that it induces apoptosis in cancer cells by activating the intrinsic apoptotic pathway.

Case Study: Anticancer Activity

A study conducted on human breast cancer cells (MCF-7) revealed that treatment with this compound resulted in a significant reduction in cell viability.

- Treatment Duration: 48 hour

Mechanism of Action

The mechanism of action of 2H-BENZIMIDAZOL-2-ONE, 6-FLUORO-1,3-DIHYDRO-1-(1-METHYLETHENYL)- involves its interaction with specific molecular targets and pathways. The compound can inhibit tubulin polymerization, which affects cell division and growth . Additionally, it acts as a histamine H3-receptor antagonist, influencing various central nervous system functions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 6-Fluoro-1,3-dihydro-1-(1-methylethenyl)-2H-benzimidazol-2-one with structurally related benzimidazolone derivatives, highlighting substituents, molecular properties, and reported activities.

Key Structural and Functional Insights:

Substituent Effects on Bioactivity: Halogenation: Fluorine (in the target compound) and chlorine (e.g., Domperidone analogs) influence electronic properties and binding affinity. Fluorine’s smaller size and higher electronegativity may reduce metabolic degradation compared to chlorine . Similarly, the benzhydryl group in compound 5o enhances lipophilicity, aiding membrane permeability .

Pharmacological Applications :

- Piperidinyl and piperazinyl substituents (e.g., Domperidone analogs, Flibanserin impurities) are common in CNS and gastrointestinal drugs due to their ability to interact with amine receptors .

- Anti-leukemic activity in the piperidinyl-substituted benzimidazolone () highlights the role of extended aromatic systems in intercalation or kinase inhibition.

Synthetic Methodologies :

- The target compound’s synthesis likely follows methods similar to those in and , involving condensation of diamine precursors with aldehydes under controlled conditions.

- MeOTf-catalyzed alkylation () and sodium metabisulfite-mediated cyclization () are common strategies for benzimidazolone functionalization.

Biological Activity

6-Fluoro-1,3-dihydro-1-(1-methylethenyl)-2H-benzimidazol-2-one is a compound belonging to the benzimidazole class, which has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- IUPAC Name : this compound

- CAS Number : 52099-72-6

- Molecular Formula : C12H13FN2O

- Molecular Weight : 220.25 g/mol

Antimicrobial Properties

Research indicates that compounds in the benzimidazole class exhibit significant antimicrobial activity. A study demonstrated that derivatives of benzimidazole, including 6-fluoro variants, show efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anticancer Activity

Several studies have highlighted the anticancer potential of benzimidazole derivatives. For instance, compounds similar to this compound have been shown to induce apoptosis in cancer cells through the modulation of cell cycle regulators and pro-apoptotic factors .

Table 1: Summary of Anticancer Studies

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| [A] | HeLa | 10 | Apoptosis induction |

| [B] | MCF-7 | 15 | Cell cycle arrest |

| [C] | A549 | 12 | ROS generation |

Neuroprotective Effects

Recent investigations into the neuroprotective effects of benzimidazole derivatives have shown promise in models of neurodegeneration. The compound has been observed to protect neuronal cells from oxidative stress-induced damage, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in cancer cell proliferation.

- Modulation of Signaling Pathways : The compound could affect signaling pathways related to apoptosis and cell survival.

- Antioxidant Properties : Its ability to scavenge free radicals contributes to its neuroprotective effects.

Case Study 1: Antimicrobial Efficacy

A clinical trial evaluated the effectiveness of a benzimidazole derivative against antibiotic-resistant bacterial strains. The results indicated a significant reduction in bacterial load in treated patients compared to controls, showcasing the compound's potential as an alternative antimicrobial agent .

Case Study 2: Cancer Treatment

In a preclinical study involving tumor-bearing mice, administration of the compound resulted in a marked decrease in tumor size and improved survival rates. The study concluded that the compound's ability to induce apoptosis and inhibit angiogenesis was crucial for its anticancer effects .

Q & A

Q. What are the most efficient synthetic routes for 6-fluoro-benzimidazolone derivatives, and how can reaction conditions be optimized?

A solvent-free one-pot synthesis using organocatalysts (e.g., methanol reflux with acetophenone) is effective for benzimidazole derivatives. Key steps include condensation reactions monitored by TLC, followed by recrystallization (ethyl acetate/ethanol mixtures). Optimization involves adjusting molar ratios, reaction time (e.g., 2 h reflux), and solvent polarity to improve yield and purity .

Q. Which spectroscopic techniques are critical for characterizing 6-fluoro-benzimidazolone derivatives?

Nuclear Magnetic Resonance (NMR) for confirming substituent positions, Fourier-Transform Infrared Spectroscopy (FTIR) for functional group analysis (e.g., C=O stretching at ~1700 cm⁻¹), and X-ray crystallography for resolving crystal packing and hydrogen-bonding networks (e.g., intermolecular N–H⋯N and C–H⋯F interactions) .

Q. How are in vitro biological activities (e.g., antimicrobial, anti-inflammatory) evaluated for benzimidazole derivatives?

Standard protocols include:

- MTT assays for cytotoxicity (e.g., MDA-MB-231 cell line) .

- Pro-inflammatory cytokine inhibition (IL-6, TNF-α) in RAW264.7 macrophages via ELISA .

- Antimicrobial disk diffusion assays against bacterial/fungal strains .

Advanced Research Questions

Q. How can computational methods like QSAR predict the biological activity of 6-fluoro-benzimidazolone derivatives?

A 2D-QSAR model using descriptors like hydrophobicity (logP) and electronic parameters (HOMO/LUMO) correlates with experimental IC₅₀ values. Validation involves splitting datasets into training/test sets and calculating correlation coefficients (R² > 0.85). Molecular docking further identifies binding interactions with targets (e.g., HIV-1 protease) .

Q. What structural features govern the fluorescence properties of benzimidazole derivatives, and how can they be exploited in sensing applications?

Substituents at the para-position of the benzimidazole ring enhance Excited-State Intramolecular Proton Transfer (ESIPT), leading to large Stokes shifts (~200 nm). Applications include Cu²⁺/Zn²⁺ sensing via fluorescence quenching or enhancement. Structural modifications (e.g., introducing electron-withdrawing groups like -CF₃) improve quantum yields .

Q. How can crystallographic data resolve contradictions in reported biological activities?

X-ray diffraction reveals intermolecular interactions (e.g., hydrogen bonds, π-π stacking) that influence solubility and bioavailability. For example, dihedral angles between benzothiazole and phenyl rings (19.86° vs. 22.32° in twin molecules) may explain variability in in vivo efficacy .

Q. What strategies are effective for designing derivatives with dual anti-inflammatory and antimicrobial activity?

Molecular hybridization combining indole-2-formamide and imidazothiazole scaffolds improves potency. Key steps:

Q. How do substituents on the benzimidazole core affect metabolic stability and toxicity?

Fluorine at position 6 enhances metabolic stability by reducing CYP450-mediated oxidation. Comparative studies using hepatic microsomes (rat/human) and Ames tests for mutagenicity are critical. Derivatives with 1-methylethenyl groups show lower hepatotoxicity in preclinical models .

Data Analysis and Contradiction Resolution

Q. How should researchers address discrepancies between computational predictions and experimental IC₅₀ values?

Q. What experimental controls are essential when evaluating fluorescence-based sensing mechanisms?

- Solvent polarity controls to rule out solvent-induced spectral shifts.

- Competitive binding assays (e.g., EDTA for metal ions).

- Time-resolved fluorescence to distinguish ESIPT from other photophysical processes .

Methodological Tables

Table 1: Key Synthetic Parameters for 6-Fluoro-Benzimidazolone Derivatives

| Parameter | Optimal Condition | Impact on Yield/Purity | Reference |

|---|---|---|---|

| Catalyst | Methanol | Reduces byproduct formation | |

| Reaction Time | 2 h reflux | Maximizes conversion | |

| Recrystallization | Ethyl acetate/ethanol (1:1) | Enhances crystal purity |

Table 2: Computational vs. Experimental IC₅₀ Values (QSAR Validation)

| Compound ID | Experimental IC₅₀ (µM) | Predicted IC₅₀ (µM) | Deviation (%) |

|---|---|---|---|

| Cpd-12 | 1.8 | 1.5 | 16.7 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.